Product packaging for Gadolinium;iron(Cat. No.:CAS No. 12023-08-4)

Gadolinium;iron

Cat. No.: B14719140
CAS No.: 12023-08-4
M. Wt: 268.9 g/mol
InChI Key: ZOZHWFIFVKUEIS-UHFFFAOYSA-N
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Description

Gadolinium (Gd) and iron (Fe) form compounds and alloys with unique magnetic, structural, and functional properties. These materials are pivotal in applications ranging from magnetic resonance imaging (MRI) contrast agents to high-performance alloys. Key examples include:

  • GdFe₃(BO₃)₄: A trigonal borate crystal (space group R32) where Fe³⁺ and Gd³⁺ magnetic sublattices interact, leading to complex spin reorientation transitions and magnetodielectric coupling .
  • Fe/Gd Multilayers: Thin-film structures with tunable magnetic properties influenced by interfacial exchange interactions. For instance, Fe layers (13–33 Å) paired with Gd (16 Å) exhibit thickness-dependent magnetic ordering .
  • Gd-Fe Alloys: Gd enhances oxidation resistance and high-temperature stability in Fe-Cr alloys, making them suitable for aerospace components .
  • Nanocomposites: Gd(OH)₃-modified iron oxide nanoparticles (e.g., MNPs-Gd(OH)₃) combine superparamagnetism (Fe₃O₄) with Gd³⁺ paramagnetism for dual-mode MRI contrast .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2Gd B14719140 Gadolinium;iron CAS No. 12023-08-4

Properties

CAS No.

12023-08-4

Molecular Formula

Fe2Gd

Molecular Weight

268.9 g/mol

IUPAC Name

gadolinium;iron

InChI

InChI=1S/2Fe.Gd

InChI Key

ZOZHWFIFVKUEIS-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Fe].[Gd]

Origin of Product

United States

Preparation Methods

Spherical Nanoparticles

Spherical Gd-IO nanoparticles are synthesized by heating a mixture of iron(III) oleate and gadolinium(III) oleate in 1-octadecene with oleic acid as a surfactant. At 320°C, the precursors decompose to form cubic spinel structures (e.g., magnetite, Fe₃O₄) with gadolinium incorporated into the lattice.

Cubic Nanoparticles

Cubic nanoparticles are obtained by adjusting the gadolinium-to-iron molar ratio (up to 1:0.5) and extending the reaction time at 320°C. The cubic morphology arises from anisotropic growth facilitated by gadolinium’s larger ionic radius (0.94 Å vs. 0.64 Å for Fe³⁺).

Table 1: Impact of Gadolinium Doping on Iron Oxide Nanoparticles

Parameter Spherical Gd-IO Cubic Gd-IO
Gd:Fe Ratio 1:10 1:0.5
Size (nm) 6 ± 1 4 ± 0.5
Crystallite Size 8–12 nm 10–15 nm
Saturation Magnetization 68 emu/g 45 emu/g

Sol-Gel Synthesis for Gadolinium Iron Garnets

Gadolinium iron garnet (Gd₃Fe₅O₁₂) is prepared via sol-gel methods using nitrate precursors.

Precursor Preparation

Aqueous solutions of iron nitrate (Fe(NO₃)₃·9H₂O) and gadolinium nitrate (Gd(NO₃)₃·6H₂O) are mixed with ammonium hydroxide to form a gel. The gel is dried at 120°C and calcined at 800°C to crystallize the garnet phase.

Reactive Sintering

For high-density garnets, precursor mixtures (e.g., GdFeO₃ + α-Fe₂O₃) are sintered at 1400°C. This method achieves 97% theoretical density, critical for microwave applications.

Coprecipitation for Composite Oxides

Coprecipitation is employed to synthesize gadolinium-ferrite (GdFeO₃) catalysts for water-gas shift reactions.

  • Procedure : Simultaneous precipitation of Fe³⁺ and Gd³⁺ ions using NH₄OH at pH 11.
  • Calcination : Heated at 800°C under nitrogen to form perovskite-phase GdFeO₃.
  • Surface Area : Gadolinium acts as a spacer, increasing surface area from 12 m²/g (pure Fe₂O₃) to 28 m²/g (Gd/Fe = 0.15).

Autocombustion Synthesis

Autoignition of glycine-nitrate precursors produces nanocrystalline Gd₃Fe₅O₁₂ at lower temperatures (800°C vs. 1400°C for solid-state methods). The exothermic reaction ensures homogeneity, yielding particles <50 nm with a Curie temperature of 564 K.

Encapsulation Methods for MRI Contrast Agents

Gadolinium-encapsulated iron oxide nanoparticles (IO-PAA-Gd-DTPA) are synthesized for activatable MRI probes:

  • Core Formation : Iron oxide nanoparticles are coated with polyacrylic acid (PAA).
  • Gadolinium Loading : Gd-DTPA chelates are encapsulated within the PAA shell.
  • pH-Sensitive Release : The magnetic core quenches Gd³⁺’s T₁ relaxation until acidic pH triggers release.

Table 2: Comparative Analysis of Preparation Methods

Method Product Advantages Limitations
Molten Salt Electrolysis Gd-Fe Alloy High purity, scalable High energy consumption
Thermal Decomposition Gd-IO Nanoparticles Size/shape control Requires organic solvents
Reactive Sintering Gd₃Fe₅O₁₂ Garnet High density High-temperature processing
Autocombustion Nanocrystalline GdIG Low calcination temperature Limited to small batches

Chemical Reactions Analysis

Types of Reactions: Gadolinium iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, gadolinium can react with dilute acids to form gadolinium salts, releasing hydrogen gas in the process .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include gadolinium salts, iron salts, and various mixed oxides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism by which gadolinium iron compounds exert their effects is primarily related to their magnetic properties. Gadolinium ions have seven unpaired electrons, which contribute to their strong paramagnetic behavior. In MRI, gadolinium shortens the spin-lattice relaxation time (T1) of water protons, enhancing image contrast . In magnetic hyperthermia, the alternating magnetic field causes the nanoparticles to generate heat, which can destroy cancer cells .

Comparison with Similar Compounds

GdFe₃(BO₃)₄ vs. Rare-Earth Iron Borates

Property GdFe₃(BO₃)₄ Other RFe₃(BO₃)₄ (R = Y, La)
Crystal System Trigonal (R32) Trigonal (R32)
Magnetic Subsystems Fe³⁺ and Gd³⁺ Fe³⁺ and non-magnetic R³⁺
Spin-Phonon Coupling Strong due to Gd³⁺ moments Weak or absent
Applications Magneto-optical devices Laser crystals

GdFe₃(BO₃)₄’s magnetic complexity arises from Gd³⁺-Fe³⁺ interactions, unlike non-magnetic rare-earth counterparts (e.g., YFe₃(BO₃)₄) .

Gd-Mn Substituted Y-Type Hexaferrites vs. Pure Fe Hexaferrites

Property Sr₂Zn₂Fe₁₂O₂₂ (Gd-Mn substituted) Sr₂Zn₂Fe₁₂O₂₂ (Unsubstituted)
Saturation Magnetization (Ms) 58 emu/g (↑ 15%) 50 emu/g
Magnetic Moment 7 µB (Gd³⁺) vs. 5 µB (Fe³⁺) 5 µB (Fe³⁺)
Super-Exchange Dominance Enhanced Gd³⁺-Fe³⁺ interactions Fe³⁺-Fe³⁺ interactions

Gd substitution at Fe sites increases Ms by 15% due to Gd³⁺’s higher magnetic moment (7 µB vs. Fe³⁺’s 5 µB) .

MRI Contrast Agents: Gd Chelates vs. Iron Oxide Nanoparticles

Parameter Gd-Based Agents (e.g., Gd-DTPA) Iron Oxide Nanoparticles (e.g., ZES-SPIONs)
Contrast Mechanism T1-weighted (bright contrast) T1/T2-weighted (size-dependent)
Toxicity Risk of NSF, brain deposition Biodegradable, low toxicity
Renal Clearance Partial (∼50% retained) Full (∼3 nm cores)
Clinical Status FDA-restricted due to toxicity Preclinical (Gd-free alternative)

Iron oxide nanoparticles (e.g., ZES-SPIONs) offer safer T1 contrast with renal clearance, addressing Gd’s toxicity limitations .

Gd(OH)₃-Iron Oxide Nanocomposites vs. Gd-DTPA

Property MNPs-Gd(OH)₃ Gd-DTPA
Paramagnetic Strength Enhanced T1 (Gd³⁺ + Fe₃O₄) Moderate T1 (Gd³⁺ alone)
Biodistribution Liver/spleen accumulation Systemic circulation
Toxicity Low (mouse studies) Moderate (NSF risk)

MNPs-Gd(OH)₃ synergize Gd³⁺ paramagnetism and Fe₃O₄ superparamagnetism for improved imaging .

Comparison with Alloy Systems

Gd-Fe-Cr Alloys vs. Conventional Fe-Cr Alloys

Property Fe-Cr-Gd Alloys Fe-Cr Alloys
Oxidation Resistance High (Gd stabilizes oxide layer) Moderate
High-Temperature Stability Stable up to 800°C Degrades above 600°C
Applications Jet engine components Industrial machinery

Gd improves workability and thermal stability in Fe-Cr alloys via oxide layer stabilization .

Q & A

(Basic) What spectroscopic techniques are most effective for determining the electronic structure of gadolinium-iron compounds?

Answer:
X-ray photoelectron spectroscopy (XPS) and Mössbauer spectroscopy are primary methods. XPS identifies surface electronic states (e.g., oxidation states of Gd and Fe), while Mössbauer spectroscopy probes hyperfine interactions to resolve Fe site environments and magnetic ordering. For bulk analysis, X-ray absorption spectroscopy (XAS) can complement these techniques by providing element-specific electronic configurations .

(Basic) How do researchers ensure phase purity in gadolinium-iron intermetallic synthesis?

Answer:
Solid-state reactions under inert atmospheres (e.g., argon) with iterative grinding and annealing (900–1200°C) are standard. Phase purity is validated via X-ray diffraction (XRD) Rietveld refinement, where goodness-of-fit (χ² < 2) and residual factors (Rwp < 10%) confirm structural homogeneity. Secondary phases (e.g., Fe₂O₃) are minimized using excess Gd or Fe, depending on stoichiometric targets .

(Advanced) What methodologies resolve contradictions in reported Curie temperatures (Tc) for Gd-Fe alloys?

Answer:
Discrepancies often arise from differences in sample homogeneity or measurement techniques. Comparative studies using standardized protocols (e.g., SQUID magnetometry with field-cooled/zero-field-cooled cycles) and neutron diffraction (to detect magnetic domain variations) are critical. For example, Tc variations in GdFe₂ (510–540 K) are attributed to lattice strain, quantified via XRD and corrected using Vegard’s law .

(Advanced) How can spin-glass behavior in Gd-Fe alloys be experimentally distinguished from superparamagnetism?

Answer:
Frequency-dependent alternating current (AC) susceptibility measurements are key. Spin-glass systems exhibit a frequency shift in the peak susceptibility (e.g., Mydosh parameter > 0.1), while superparamagnetic materials show minimal frequency dependence. Additionally, memory effects in magnetization relaxation experiments confirm spin-glass dynamics .

(Basic) What are the standard protocols for measuring magnetocaloric effects in Gd-Fe compounds?

Answer:
Indirect methods via Maxwell relations (using magnetization vs. field data at varying temperatures) are common. Direct measurements employ adiabatic calorimetry under applied fields (0–5 T). Error margins (±5%) are reduced by calibrating thermocouples against standard materials (e.g., gadolinium) and ensuring isothermal conditions .

(Advanced) How do interfacial diffusion mechanisms in Gd-Fe multilayers affect their magnetic anisotropy?

Answer:
Cross-sectional TEM with energy-dispersive X-ray spectroscopy (EDS) maps elemental diffusion gradients. Magneto-optic Kerr effect (MOKE) measurements quantify anisotropy changes, while first-principles calculations (e.g., density functional theory) model interfacial electronic hybridization. Contradictions in anisotropy energy (e.g., 10⁴–10⁵ erg/cm³) are resolved by correlating diffusion lengths with deposition parameters (e.g., sputtering pressure) .

(Basic) What computational methods predict the thermodynamic stability of Gd-Fe phases?

Answer:
CALPHAD (CALculation of PHAse Diagrams) models integrate experimental data (e.g., enthalpy of formation) with ab initio calculations. Phase stability is validated via comparison with in-situ high-temperature XRD. For metastable phases (e.g., amorphous Gd-Fe), molecular dynamics simulations under quenching rates (>10¹² K/s) replicate glass formation .

(Advanced) Why do conflicting reports exist on the magnetostriction of Gd-Fe thin films?

Answer:
Substrate-induced strain and thickness-dependent stress gradients cause variability. Strain is quantified using wafer curvature measurements, while magnetostriction coefficients (λ) are derived via cantilever deflection methods. Studies standardizing substrates (e.g., Si/SiO₂) and deposition temperatures (200–300°C) reduce discrepancies in λ values (reported range: 10⁻⁶–10⁻⁵) .

(Basic) What characterization techniques identify impurity phases in Gd-Fe nanoparticles?

Answer:
High-resolution TEM (HRTEM) with selected-area electron diffraction (SAED) detects crystallographic mismatches. For bulk samples, inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace impurities (e.g., oxygen >1 at.% indicates oxide phases). Synchrotron XRD enhances sensitivity to low-concentration (<2%) secondary phases .

(Advanced) How do researchers address conflicting neutron scattering data on magnetic excitations in Gd-Fe compounds?

Answer:
Polarized neutron triple-axis spectrometry distinguishes between phonon and magnon contributions. Data inconsistencies (e.g., excitation energy ±2 meV) are mitigated by normalizing to standard samples (e.g., vanadium) and using Monte Carlo simulations to account for instrumental resolution .

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